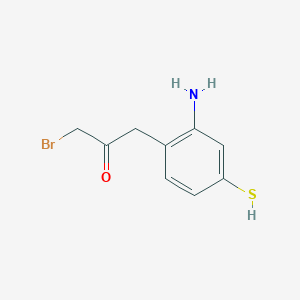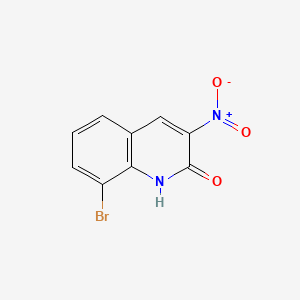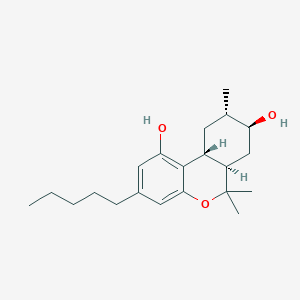
N-Acetyl-S-(2-hydroxybenzoyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxybenzoyl)cysteine is a chemical compound with the molecular formula C12H13NO5S It is known for its applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxybenzoyl)cysteine typically involves the reaction of L-cysteine with 2-hydroxybenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-hydroxybenzoyl)cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break disulfide bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution reactions can yield derivatives with different functional groups .
Applications De Recherche Scientifique
N-Acetyl-S-(2-hydroxybenzoyl)cysteine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-hydroxybenzoyl)cysteine involves its ability to modulate oxidative stress and inflammation. The compound acts as an antioxidant by scavenging reactive oxygen species and enhancing the production of glutathione, a key antioxidant in the body. It also interacts with various molecular targets and pathways involved in cellular defense mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
S-(2-hydroxybenzoyl)cysteine: A related compound with similar properties but lacking the acetyl group.
Uniqueness
N-Acetyl-S-(2-hydroxybenzoyl)cysteine is unique due to its combined properties of N-Acetylcysteine and S-(2-hydroxybenzoyl)cysteine. This combination enhances its antioxidant and anti-inflammatory effects, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H13NO5S |
|---|---|
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17) |
Clé InChI |
VYPKEODFNOEZGS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14077559.png)

![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)










![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)
